5-Hydroxybenzofuran-4,7-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4O4 |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
5-hydroxy-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C8H4O4/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,9H |
InChI Key |
FFBFXQQAYACOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)C(=CC2=O)O |
Origin of Product |
United States |
Synthetic Strategies for 5 Hydroxybenzofuran 4,7 Dione and Analogous Benzofuran 4,7 Dione Systems
Direct Synthesis Approaches to the Benzofuran-4,7-dione Core
Direct synthetic routes to the benzofuran-4,7-dione core often involve the formation of the furan (B31954) ring onto a pre-existing quinone or hydroquinone (B1673460) precursor. These methods are advantageous as they can rapidly generate the key structural features of the target molecule.
Cycloaddition Reactions in Benzofuran-4,7-dione Formation
Cycloaddition reactions are powerful tools for the construction of cyclic systems. In the context of benzofuran-4,7-dione synthesis, various cycloaddition strategies have been explored, including those mediated by chemical oxidants and light, as well as those that proceed through pericyclic reaction pathways.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile one-electron oxidant that has found broad application in organic synthesis. arabjchem.org Its ability to promote a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, makes it a valuable reagent in heterocyclic chemistry. arabjchem.org CAN has been successfully employed as a catalyst for the one-pot synthesis of various heterocyclic compounds, such as 2-arylbenzothiazoles and benzimidazole (B57391) derivatives. arabjchem.orgnih.gov
While direct CAN-mediated cycloaddition for the synthesis of 5-hydroxybenzofuran-4,7-dione is not extensively documented, the reactivity of CAN suggests its potential in this area. For instance, CAN is known to catalyze oxidative cyclization reactions. One-pot syntheses of benzofurans have been achieved through the heteroannulation of benzoquinones, albeit under acidic catalysis. dtu.dkresearchgate.net In these reactions, benzoquinone derivatives undergo annulation with cyclohexanones to produce benzofuran (B130515) structures. researchgate.net A proposed mechanism involves the protonation of benzoquinone, followed by a series of steps including ring opening, attack by a nucleophile, oxidation, and lactonization. nih.gov Given CAN's role as a powerful oxidant, it could potentially mediate similar oxidative cycloadditions of suitable precursors to form the benzofuran-4,7-dione core.
Photochemical reactions offer a unique avenue for the synthesis of complex molecular architectures, including furanonaphthoquinones, which are structurally related to benzofuran-4,7-diones. nih.govresearchgate.net A one-step synthesis of furanonaphthoquinones has been reported through a [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with 2-naphthol. nih.gov Similarly, the photochemical synthesis of dihydronaphtho[2,3-b]furan-4,9-diones has been achieved via a visible-light-mediated [3+2] cycloaddition reaction. researchgate.net
In a related approach, 2,3,5-triphenyl- and tetraphenyl-furan have been shown to react with tetrachloro-1,2-benzoquinone to form adducts that, upon photolysis, yield phenanthro[9,10-b]furans. rsc.org This demonstrates the utility of photochemical methods in constructing fused furan ring systems from quinone precursors. These examples highlight the potential of photoinduced cycloadditions for the synthesis of this compound and its analogs, likely proceeding through the formation of a key intermediate that subsequently cyclizes and aromatizes to the final product.
The inverse-electron-demand Diels-Alder (IEDHDA) reaction is a powerful cycloaddition strategy that involves the reaction of an electron-poor diene with an electron-rich dienophile. wikipedia.orgunits.it This is in contrast to the normal-electron-demand Diels-Alder reaction. In the IEDHDA reaction, the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene is the dominant frontier molecular orbital interaction. wikipedia.org
Dienes used in IEDHDA reactions are typically rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms. wikipedia.org Common dienophiles are electron-rich species such as vinyl ethers, vinyl acetals, and enamines. wikipedia.org While specific applications of IEDHDA for the direct synthesis of this compound are not prevalent in the literature, the principles of this reaction suggest a plausible synthetic route. A suitably substituted electron-poor o-quinone could potentially serve as the hetero-diene, reacting with an electron-rich alkyne or alkene to form the furan ring fused to the quinone system. The reaction would likely proceed through a [4+2] cycloaddition followed by a subsequent elimination or rearrangement to afford the aromatic benzofuran-4,7-dione core. The use of heteroatoms in the diene component is a common feature of IEDHDA reactions, making them particularly suitable for the synthesis of heterocyclic compounds. wikipedia.org
Intramolecular Annulation Reactions
Intramolecular annulation reactions provide another powerful strategy for the construction of the benzofuran-4,7-dione core. These methods often involve the formation of a key bond to close the furan ring from a suitably functionalized aromatic precursor.
The intramolecular Wittig reaction is a well-established method for the synthesis of various heterocyclic systems, including benzofurans. nih.gov This reaction typically involves the generation of a phosphorus ylide that then reacts with a carbonyl group within the same molecule to form a double bond and close the ring.
A notable example of this strategy is the synthesis of furanonaphthoquinones from lawsone derivatives. nih.gov In this approach, a three-component reaction of lawsone, an aldehyde, and tributylphosphine (B147548) generates a polysubstituted zwitterion. nih.gov This intermediate then undergoes an intramolecular Wittig reaction to regioselectively form the furanonaphthoquinone product in good yields. nih.gov This methodology demonstrates the feasibility of constructing a furan ring fused to a quinone system via an intramolecular Wittig reaction.
| Aldehyde | Zwitterion Yield (%) | Furanonaphthoquinone Yield (%) |
| 4-Nitrobenzaldehyde | 94 | 98 |
| 4-Chlorobenzaldehyde | 89 | 95 |
| 4-Methylbenzaldehyde | 85 | 92 |
| 2-Naphthaldehyde | 82 | 90 |
Data sourced from a 2019 study by the Lin group. nih.gov
This approach highlights a powerful and regioselective method for the construction of the furan ring in fused quinone systems, offering a promising strategy for the synthesis of this compound and its analogs.
Palladium- and Platinum-Catalyzed Cyclizations
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of benzofuran derivatives. nih.gov These methods often involve the cyclization of appropriately substituted precursors. For instance, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has been shown to be a promising method for assembling biomedicinally relevant scaffolds. nih.gov Researchers have successfully prepared benzofuran-fused quinones through a dehydrogenative cyclization process. nih.gov The palladium-catalyzed intramolecular coupling of O-aryl cyclic vinylogous esters represents a C-H functionalization strategy for the modular assembly of benzofuran frameworks. nih.gov
A protocol for synthesizing silyl (B83357) benzofurans has been established using a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes. rsc.org This method demonstrates good functional group tolerance under mild reaction conditions. rsc.org Furthermore, palladium nanoparticles have been utilized to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org
Platinum-catalyzed cyclization of o-alkynylphenyl acetals provides a route to 3-(α-alkoxyalkyl)benzofurans in good to high yields, showcasing the utility of platinum in benzofuran synthesis. organic-chemistry.org
| Catalyst System | Precursors | Product Type | Key Features |
| Palladium(II) | O-Aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | Dehydrogenative intramolecular arylation. nih.gov |
| Palladium / Disilanes | 1,6-enynes | Silyl benzofurans | Tandem cyclization and silylation. rsc.org |
| Platinum | o-Alkynylphenyl acetals | 3-(α-Alkoxyalkyl)benzofurans | Cyclization of acetals. organic-chemistry.org |
| Palladium Nanoparticles | 2-Chlorophenols and alkynes | Substituted benzofurans | One-pot Sonogashira coupling. organic-chemistry.org |
Rearrangement-Driven Syntheses (e.g., from Benzopyran Precursors)
An unusual rearrangement of a benzopyran group to a benzofuran group has been observed during the synthesis of coumarins, offering a novel pathway to benzofuran derivatives. nih.govnih.gov This rearrangement occurs under moderate conditions and provides a facile and practical method for preparing biologically active benzofurans. nih.gov The reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid leads directly to benzofuran derivatives through a proposed one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org
Acid-Catalyzed Cyclizations
Acid-catalyzed cyclization of acetal (B89532) substrates is a common method for constructing the benzofuran scaffold. wuxiapptec.com For example, polyphosphoric acid (PPA) can catalyze the cyclization of an acetal to form the benzofuran core. wuxiapptec.com The mechanism involves protonation of the substrate under acidic conditions, followed by elimination of methanol (B129727) to form an oxonium ion. wuxiapptec.com Subsequent nucleophilic addition of the phenyl ring and a second methanol elimination yield the benzofuran product. wuxiapptec.com Computational analysis can be used to predict the regioselectivity of these cyclizations. wuxiapptec.com
Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions are effective for synthesizing polycyclic compounds containing a benzofuran ring system. masterorganicchemistry.com Both intramolecular Friedel-Crafts alkylation and acylation can be utilized. masterorganicchemistry.com These reactions are particularly successful for forming five-, six-, and seven-membered rings. masterorganicchemistry.com For example, the synthesis of diptoindonesin G, a natural product with a benzofuran-containing tetracyclic scaffold, involves an intramolecular Friedel-Crafts acylation step. rsc.org
| Reaction Type | Key Features | Application Example |
| Intramolecular Friedel-Crafts Alkylation | Successful for 5-, 6-, and 7-membered ring formation. masterorganicchemistry.com | Synthesis of tetralin derivatives. masterorganicchemistry.com |
| Intramolecular Friedel-Crafts Acylation | Can be performed with an acyl chloride/AlCl₃. masterorganicchemistry.com | Total synthesis of diptoindonesin G. rsc.org |
Condensation and Heteroannulation Processes
Condensation reactions represent a fundamental approach to the synthesis of benzofuran systems.
Dieckmann Condensation Protocols
The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters, which can be precursors to cyclic systems. wikipedia.org This reaction is highly effective for synthesizing five- and six-membered rings. wikipedia.org The mechanism involves the deprotonation of an ester at the α-position to generate an enolate, which then undergoes an intramolecular nucleophilic attack to form a cyclic enol. wikipedia.org Subsequent protonation yields the cyclic β-keto ester. wikipedia.org A one-pot tandem double Michael addition-Dieckmann condensation has been developed for the synthesis of 4,4-disubstituted cyclohexane (B81311) β-keto esters. researchgate.net
Ketene (B1206846) Intermediate Cyclizations
Ketene intermediates can be involved in cyclization reactions to form heterocyclic compounds. While specific examples for this compound are not detailed in the provided results, the general principle of using ketene intermediates in heterocycle synthesis is established. For instance, α-oxoketene-N,S-acetals undergo cyclization to form substituted pyrroles. researchgate.net
Introduction and Manipulation of the 5-Hydroxyl Group
Strategies for Hydroxyl Functionalization within Benzofuran-dione Systems
Direct hydroxylation of a pre-existing benzofuran-4,7-dione system at the C-5 position is a challenging transformation due to the electron-deficient nature of the quinone ring, which deactivates it towards electrophilic aromatic substitution. Therefore, indirect methods are often employed.
One plausible, though less direct, strategy involves the synthesis of a 5-aminobenzofuran-4,7-dione derivative, which can then be converted to the desired 5-hydroxy compound via a diazotization-hydrolysis sequence. However, the direct synthesis of such an amino-substituted dione (B5365651) is also not straightforward.
A more common and effective approach is to introduce the hydroxyl group at an earlier stage of the synthesis, on a more reactive precursor, and then carry out the oxidation to the dione in a later step. For instance, the synthesis of various 4-, 5-, 6-, and 7-hydroxybenzofurans can be achieved through a unified two-step procedure starting from the corresponding dihydroxyacetophenones. arkat-usa.org These are first converted into hydroxybenzofuranones, which are subsequently reduced to hydroxybenzofurans. arkat-usa.org While this method provides access to the 5-hydroxybenzofuran scaffold, subsequent oxidation to the 4,7-dione would be required.
Another strategy involves the PIDA (phenyliodonium diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones to furnish 5-hydroxybenzofurans. thieme-connect.de This method offers a direct route to the 5-hydroxybenzofuran core, which could then potentially be oxidized to the desired 4,7-dione.
Regioselective Hydroxylation or Precursor Incorporation
Given the difficulties of direct regioselective hydroxylation on the dione core, the incorporation of a hydroxylated precursor is the more prevalent and reliable strategy for the synthesis of this compound.
A key approach involves the reaction of a suitably substituted hydroquinone with a partner that will form the furan ring. For the synthesis of this compound, 2-hydroxyhydroquinone (1,2,4-trihydroxybenzene) would be the logical starting material. The challenge then lies in the regioselective formation of the furan ring.
One powerful method for the synthesis of substituted 5-hydroxybenzofurans involves the acid-catalyzed reaction of enaminones with halogenated 1,4-quinones. nih.gov This reaction proceeds via a sequence that ultimately leads to the formation of the 5-hydroxybenzofuran skeleton. Subsequent oxidation of the resulting 5-hydroxybenzofuran would yield the corresponding dione. While the literature demonstrates this for benzofuran-4,5-diones, the principles can be extended to the synthesis of 4,7-diones by selecting the appropriate quinone precursor.
The Nenitzescu indole (B1671886) synthesis, which utilizes benzoquinone and β-aminocrotonic esters to produce 5-hydroxyindoles, offers a conceptual parallel for the synthesis of 5-hydroxybenzofurans. nsf.gov This suggests that a similar reaction, perhaps with a different nucleophile, could potentially be adapted for the synthesis of the target molecule.
A direct, albeit non-hydroxylated, route to the benzofuran-4,7-dione core has been reported starting from 4,6-dimethoxybenzofurans. These precursors undergo selective formylation and subsequent Dakin oxidation to yield the benzofuran-4,7-quinone. Demethylation of the methoxy (B1213986) groups could then provide the hydroxyl functionalities, although regioselective demethylation might pose a challenge.
The following table summarizes some of the key synthetic strategies and precursors for obtaining hydroxylated benzofuran systems.
| Strategy | Precursors | Key Reagents/Conditions | Product Type | Reference |
| Hydroxybenzofuranone Reduction | Dihydroxyacetophenones | LiBH4 | Hydroxybenzofurans | arkat-usa.org |
| Oxidative Coupling/Cyclization | Hydroquinones, β-dicarbonyl compounds | PIDA | 5-Hydroxybenzofurans | thieme-connect.de |
| Enaminone-Quinone Reaction | Enaminones, Halogenated 1,4-quinones | Acetic acid | 5-Hydroxybenzofurans | nih.gov |
| Oxidative Cyclization | Substituted Hydroquinones, Olefins | FeCl3, DDQ | Dihydrobenzofurans | nih.gov |
The following table presents examples of substituted benzofurans synthesized using related methods, which could be adapted for the synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |
| 2,5-Dihydroxyacetophenone | - | 5-Hydroxybenzofuran-3(2H)-one | - | arkat-usa.org |
| Hydroquinone | Ethyl acetoacetate | 2-Methyl-5-hydroxybenzofuran | High | thieme-connect.de |
| Enaminone of acetophenone | 2-Bromo-1,4-benzoquinone | 2-Phenyl-5-hydroxybenzofuran | Variable | nih.gov |
| 2-Hydroxyhydroquinone | (Hypothetical) Acylal | (Hypothetical) this compound | - | - |
Elucidation of Chemical Reactivity and Redox Mechanisms of 5 Hydroxybenzofuran 4,7 Dione
Electrochemical Properties and Redox Cycling
The redox chemistry of 5-Hydroxybenzofuran-4,7-dione is centered around the quinone moiety, which can undergo reversible reduction and oxidation reactions. These processes are crucial for its function in electron transport chains and other redox-dependent systems.
Electron Transfer Pathways and Reduction Potentials
The reduction of quinones like this compound typically proceeds through two successive one-electron transfer steps. In aprotic solvents, these two steps are distinct and can be observed using techniques like cyclic voltammetry. nsf.govnih.gov The first electron transfer results in the formation of a semiquinone radical anion, and the second electron transfer yields the hydroquinone (B1673460) dianion. acs.org
The standard reduction potential (E°) is a key parameter that quantifies the ease with which a quinone can be reduced. A more positive reduction potential indicates a greater ease of reduction. For instance, 1,4-benzoquinone (B44022) has a one-electron reduction potential of +99 mV to form the semiquinone, whereas duroquinone, with four electron-donating methyl groups, has a much lower reduction potential of -240 mV. nih.gov The specific reduction potential of this compound is influenced by the fused furan (B31954) ring and the hydroxyl group substituent.
Formation and Stability of Semiquinone Radical Anions
The semiquinone radical anion is a key intermediate in the redox cycling of quinones. nih.gov Its formation occurs through the one-electron reduction of the quinone or the one-electron oxidation of the corresponding hydroquinone. The stability of this radical is influenced by several factors, including the electronic nature of substituents on the quinone ring and the surrounding environment, such as the pH of the solution. nih.gov Electron-withdrawing groups tend to stabilize the semiquinone radical by delocalizing the negative charge, making the radical more persistent. nih.gov Conversely, electron-donating groups can destabilize the radical. The persistence of the semiquinone radical is also enhanced at higher pH values. nih.gov
Influence of Substituents on Redox Potentials
Substituents on the quinone ring significantly impact the redox potential by altering the electron density of the molecule. Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3) groups, increase the electron density on the quinone ring, making it more difficult to reduce and thus lowering the redox potential. reddit.com In contrast, electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density, making the quinone easier to reduce and thereby increasing the redox potential.
The hydroxyl group on this compound acts as an electron-donating group through resonance, which is expected to lower its reduction potential compared to the unsubstituted benzofuran-4,7-dione. This effect is a general trend observed in hydroxyquinones. mdpi.comresearchgate.net
| Substituent Type | Effect on Redox Potential | Example Substituents |
| Electron-Donating | Decreases | -OH, -CH3, -OCH3 |
| Electron-Withdrawing | Increases | -NO2, -CN, -SO3H |
This table illustrates the general trends of substituent effects on the redox potential of quinones.
Interconversion with Hydroquinone Forms
Quinones, semiquinones, and hydroquinones exist in a dynamic equilibrium. The interconversion between these forms is a fundamental aspect of their chemistry. This compound can be reduced to its corresponding hydroquinone form, 4,5,7-trihydroxybenzofuran, through a two-electron, two-proton process. This conversion can be achieved using chemical reducing agents or electrochemically. nsf.govnih.gov The hydroquinone, in turn, can be oxidized back to the quinone, often through the semiquinone intermediate. nih.govresearchgate.net This reversible transformation is central to the role of many quinones in biological electron transport and as redox mediators.
Nucleophilic Addition Reactions
The electrophilic nature of the quinone ring makes this compound susceptible to nucleophilic attack. These reactions are a significant aspect of its chemical reactivity and can lead to the formation of a variety of adducts.
Michael Addition Susceptibility and Regiochemical Control
Quinones are excellent Michael acceptors, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles, known as Michael donors. wikipedia.org In the case of this compound, the carbon atoms of the double bond in the quinone ring are electrophilic and thus susceptible to attack by soft nucleophiles such as thiols and amines. nih.gov
Reactions with Biological and Chemical Nucleophiles (e.g., thiols, oxygen)
The electrophilic nature of the quinone ring in this compound makes it susceptible to attack by various nucleophiles. This reactivity is central to its biological interactions and chemical transformations. Key nucleophiles include sulfur-containing species like thiols and, in the context of its redox cycle, molecular oxygen.
Reactions with Thiols:
This compound, much like other hydroxyquinones such as 5-hydroxy-1,4-naphthoquinone (juglone), readily reacts with biological thiols. nih.govnih.gov The primary mechanism is a direct nucleophilic (Michael-type) addition of the thiol group to one of the electron-deficient carbons of the quinone ring. nih.govacs.org This reaction is particularly significant with endogenous thiols like glutathione (B108866) (GSH), a key cellular antioxidant.
The reaction with GSH proceeds via the direct chemical addition of the sulfhydryl group to the benzofuran-dione core, forming a glutathionyl-adduct. nih.govnih.gov Unlike some quinones that require enzymatic catalysis for this conjugation, the reaction for 5-hydroxy-substituted quinones can occur non-enzymatically. nih.gov This process leads to the depletion of cellular glutathione, which can disrupt the cellular redox balance. nih.govnih.gov The addition of the glutathionyl substituent, in turn, modifies the redox properties of the original molecule. nih.gov For instance, the resulting glutathionyl-hydroquinone adduct is often more prone to autoxidation than the parent hydroquinone. nih.gov
A general representation of this nucleophilic addition is shown below: this compound + R-SH → Thioether-adduct of this compound
Studies on analogous hydroxy-naphthoquinones have successfully synthesized a variety of thioether derivatives through this nucleophilic addition pathway, highlighting its preparative utility. acs.org
Table 1: Reactivity of Hydroxyquinones with Thiol Nucleophiles
| Quinone Type | Reactant | Reaction Type | Key Observation | Reference |
|---|---|---|---|---|
| 5-Hydroxy-1,4-Naphthoquinone (Juglone) | Glutathione (GSH) | Nucleophilic Addition | Direct chemical reaction, does not require enzymatic catalysis. | nih.gov |
| 5-Hydroxy-1,4-Naphthoquinone (Juglone) | Various Thiol Nucleophiles | Nucleophilic Addition | Forms thioether derivatives. | acs.org |
Reactions with Oxygen:
The reaction of this compound with molecular oxygen is not a direct nucleophilic attack on the parent quinone. Instead, it is a crucial step in the oxidative transformation and redox cycling of the compound. The reduced forms of the quinone, the semiquinone radical and the hydroquinone, react with oxygen in a process known as autoxidation. This is discussed in detail in the following section.
Oxidative Transformations and Radical Chemistry
The redox activity of this compound is a defining feature of its chemistry. It can undergo reduction to form radical intermediates and subsequently participate in oxidative reactions, most notably with molecular oxygen.
Autoxidation and Reactive Oxygen Species (ROS) Generation
A central mechanism in the chemistry of this compound is its ability to undergo redox cycling. nih.govnih.gov This process involves the sequential reduction of the quinone and autoxidation of its reduced forms, leading to the generation of reactive oxygen species (ROS). nih.govcopernicus.org
The cycle begins with the one-electron reduction of the parent quinone (Q) to its corresponding semiquinone radical (SQ•−). nih.govmdpi.com This reduction can be catalyzed by various cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, at the expense of cellular reducing equivalents like NADPH. nih.govnih.gov
Equation 1: Quinone Reduction Q + e⁻ → SQ•−
The semiquinone radical is a relatively unstable species that can readily transfer its extra electron to molecular oxygen (O₂), an event known as autoxidation. acs.orgnih.gov This reaction regenerates the parent quinone, allowing it to participate in another reduction cycle, and produces the superoxide (B77818) anion radical (O₂•−), a primary ROS. nih.gov
Equation 2: Semiquinone Autoxidation SQ•− + O₂ → Q + O₂•−
The generated superoxide radical can undergo further reactions. It can be enzymatically or spontaneously dismutated to form hydrogen peroxide (H₂O₂), another significant ROS. nih.gov
Equation 3: Superoxide Dismutation 2O₂•− + 2H⁺ → H₂O₂ + O₂
This catalytic cycle of quinone reduction and re-oxidation can produce a substantial flux of ROS, which can lead to oxidative stress within a biological system. copernicus.orgresearchgate.net The redox potential of the specific quinone is a key determinant of the rate of its redox cycling. d-nb.info Studies on structurally similar compounds like 5-hydroxy-1,4-naphthoquinone have confirmed their capacity for redox cycling and ROS generation. nih.govcopernicus.orgd-nb.info
Disproportionation and Cross-Oxidation Reactions
Beyond autoxidation, the semiquinone radical of this compound can undergo other redox reactions, including disproportionation and cross-oxidation.
Disproportionation:
Two semiquinone radicals can react with each other in a disproportionation (or dismutation) reaction. In this process, one semiquinone molecule is oxidized to the parent quinone, while the other is reduced to the corresponding hydroquinone (H₂Q). nih.govrsc.org
Equation 4: Semiquinone Disproportionation 2 SQ•− + 2H⁺ ⇌ Q + H₂Q
The equilibrium of this reaction is influenced by the substituents on the quinone ring. For naphthoquinones, the addition of hydroxyl groups, such as the one in this compound, tends to displace the equilibrium to the left, favoring the semiquinone radical, likely due to stabilization by intramolecular hydrogen bonding. rsc.org
Table 2: Factors Influencing Semiquinone Disproportionation
| Quinone Class | Substituent Effect | Impact on Equilibrium | Probable Reason | Reference |
|---|---|---|---|---|
| Naphthoquinones | Addition of -OH groups | Displaces equilibrium toward the semiquinone radical | Intramolecular hydrogen bonding stabilizes the semiquinone | rsc.org |
Cross-Oxidation Reactions:
Cross-oxidation refers to redox reactions where the semiquinone or hydroquinone form of this compound interacts with other redox-active species. For instance, the decay of a glutathionyl-hydroquinone adduct can occur through autoxidation or through cross-oxidation. nih.gov It has been observed that for 1,4-naphthoquinones, the contribution of cross-oxidation pathways increases with the number of hydroxyl substituents on the ring. nih.gov
In these reactions, the semiquinone radical can act as a reducing agent for other molecules. For example, semiquinone radicals generated from hydroquinones can reduce Fe(III) to Fe(II). researchgate.net Conversely, they can also act as an oxidizing agent. The semiquinone radical of 1,4-hydroquinone has been shown to oxidize Fe(II) back to Fe(III). researchgate.net Therefore, the semiquinone of this compound could potentially oxidize other biological or chemical species that have a lower reduction potential.
Computational and Theoretical Investigations of 5 Hydroxybenzofuran 4,7 Dione
Quantum Chemical Characterization of Molecular and Electronic Structure
Thermodynamic Parameters of Reaction Pathways:There are no available studies that report on the calculated thermodynamic parameters, such as enthalpy or Gibbs free energy, for reaction pathways involving 5-Hydroxybenzofuran-4,7-dione.
Without access to peer-reviewed computational studies that have explicitly modeled this compound, generating the requested content and data tables would require speculation, which would compromise the scientific integrity and accuracy of the article.
Mechanistic Insights from Computational Simulations
Computational simulations are pivotal in understanding the complex chemical processes involved in the synthesis and reactions of benzofuran (B130515) derivatives. By modeling these transformations at a molecular level, researchers can predict outcomes and refine experimental conditions.
The synthesis of the benzofuran core, the structural foundation of this compound, can be achieved through various routes, many of which have been scrutinized using computational analysis. Transition-metal-catalyzed reactions are a prominent strategy. For instance, palladium-copper-based catalysts are used in Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.govacs.org Computational models of these pathways can elucidate the step-by-step mechanism, including the formation of key intermediates like metal acetylides and subsequent ring closure. acs.org
Rhodium-catalyzed processes, such as the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, involve complex C-H and C-C bond activations. rsc.org Theoretical studies help to map the energy landscape of these reactions, identifying the most favorable pathway and the structure of high-energy transition states that govern the reaction rate. Similarly, acid-catalyzed cyclizations, like the reaction of benzoquinones to yield benzofuran derivatives, are proposed to proceed via intermediates formed after initial protonation, followed by steps such as ring-opening, oxidation, and lactonization, all of which can be modeled to understand the energetic feasibility and mechanism. nih.gov
Computational chemistry is instrumental in predicting the selectivity of reactions leading to complex benzofuran structures. For molecules with multiple potential reaction sites, predicting the regioselectivity is crucial. Studies have shown that ligand-controlled strategies can effectively switch the regioselectivity in reactions like the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org Theoretical models can explain how different ligands influence the electronic and steric environment of the catalyst, thereby directing the reactants to a specific outcome.
Stereoselectivity, the preferential formation of one stereoisomer over another, is critical for developing pharmacologically active molecules. The asymmetric synthesis of dihydrobenzofuran derivatives has been achieved using chiral catalysts, such as copper(II)/SPDO complexes in [3+2] cycloaddition reactions between dihydrofurans and quinone esters. rsc.org Computational modeling of the transition states in these reactions can reveal the origins of enantioselectivity, showing how the chiral ligand creates a differentiated energetic barrier for the formation of the two possible enantiomers, thus guiding the design of more effective catalysts.
Structure-Activity Relationship (SAR) Modeling and Molecular Docking
Understanding how the chemical structure of this compound relates to its biological activity is fundamental to its development as a potential therapeutic agent. SAR studies, particularly quantitative structure-activity relationship (QSAR) modeling and molecular docking, are the primary computational tools used for this purpose.
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For benzofuran-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.
In a study on benzofuran analogs as inhibitors of phosphodiesterase IV (PDE-IV), a robust 3D-QSAR model was developed that showed a strong correlation between the structural features and inhibitory activity. researchgate.net Similarly, comparative QSAR analyses have been performed on inhibitors of peptide deformylase (PDF), a known target for benzofuran-diones. nih.gov These studies generated statistically significant models (CoMFA, CoMSIA, and HQSAR) that could predict the activity of new compounds. nih.gov The contour maps generated from these models provide a visual guide, indicating where modifications to the molecular structure (e.g., adding steric bulk, electron-withdrawing groups, or hydrogen bond donors/acceptors) are likely to enhance biological activity.
Table 1: Statistical Results from 3D-QSAR Studies on Benzofuran-related Scaffolds and Targets
| Compound Class/Target | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | r²_pred (Predictive r²) | Reference |
|---|---|---|---|---|---|
| Peptide Deformylase Inhibitors | CoMFA | 0.957 | 0.569 | 0.687 | nih.gov |
| Peptide Deformylase Inhibitors | CoMSIA | 0.924 | 0.520 | 0.505 | nih.gov |
| Peptide Deformylase Inhibitors | HQSAR | 0.860 | 0.578 | 0.178 | nih.gov |
| PDE-IV Inhibitors (Benzofuran-based) | 3D-QSAR (PHASE) | 0.9766 | 0.8759 | 0.9376 (Pearson-R) | researchgate.net |
| Anticancer Agents (Benzoxazole-based) | CoMFA (MCF-7 cell line) | - | 0.568 (Rcv²) | 0.5057 | nih.gov |
| Anticancer Agents (Benzoxazole-based) | CoMSIA (MCF-7 cell line) | - | 0.669 (Rcv²) | 0.6577 | nih.gov |
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. For this compound and its analogs, docking studies have been crucial in identifying and validating key biological targets.
Human Peptide Deformylase (HsPDF): Research has identified benzofuran-4,5-diones as a novel class of selective inhibitors for HsPDF, a promising target for anticancer agents. nih.gov Docking studies can model how the dione (B5365651) scaffold fits into the enzyme's active site, highlighting the key interactions that confer its inhibitory activity. The ortho-dione moiety has been shown to be critical for this activity. nih.gov
Cyclin-Dependent Kinases (CDKs): CDK8 has emerged as a significant inflammatory and oncogenic mediator, making it an attractive therapeutic target. nih.goveurekaselect.com Benzofuran-based compounds have been identified as potential CDK inhibitors. ajrconline.org Docking simulations of inhibitors into the ATP binding site of CDK8 have revealed critical hydrogen bond interactions with hinge loop residues, such as D98 and A100, which are essential for potent inhibition. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin (B600854) signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and other metabolic disorders. semanticscholar.orgmdpi.com While developing selective PTP1B inhibitors is challenging, computational analyses have identified common interaction features for ligands binding to phosphatases. These include polar contacts with a conserved arginine residue and interactions with the P-loop backbone amide, which can be used as constraints in docking to improve the accuracy of virtual screening. nih.govmanchester.ac.uk
Table 2: Predicted Ligand-Protein Interactions for Benzofuran-related Scaffolds with Target Enzymes
| Target Enzyme | Potential Therapeutic Area | Key Interacting Residues/Features | Computational Method | Reference |
|---|---|---|---|---|
| Human Peptide Deformylase (HsPDF) | Cancer | Interaction with the enzyme active site, importance of the ortho-dione moiety. | Structure-Activity Relationships | nih.gov |
| Cyclin-Dependent Kinase 8 (CDK8) | Cancer, Inflammation | Hydrogen bonds with hinge loop residues (D98, A100). | Molecular Docking (LeadIT, CDOCKER) | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Binding to active pocket. | Molecular Docking | ajrconline.org |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity, Cancer | Polar contact with conserved Arginine; interaction with P-loop backbone amide. | Molecular Docking (AutoDock, Glide), Pharmacophore Modeling | semanticscholar.orgnih.govmanchester.ac.uk |
Advanced Analytical Techniques for Research on 5 Hydroxybenzofuran 4,7 Dione
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the chemical analysis of 5-Hydroxybenzofuran-4,7-dione, offering non-destructive ways to probe its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
1D NMR Techniques (¹H and ¹³C NMR):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the two protons on the furan (B31954) ring and the single proton on the quinone ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be characterized by signals corresponding to the carbonyl carbons of the quinone moiety at a low field (downfield), followed by the sp² hybridized carbons of the aromatic and furan rings, including those bearing oxygen atoms.
2D NMR Techniques: To confirm the precise assignment of ¹H and ¹³C signals and to establish the connectivity between atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, which helps in assigning the protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles. Solvent: CDCl₃.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.0 | - |
| H-3 | 6.9 - 7.1 | - |
| H-6 | 6.0 - 6.2 | - |
| 5-OH | 5.0 - 7.0 (broad) | - |
| C-2 | - | 145 - 150 |
| C-3 | - | 110 - 115 |
| C-3a | - | 120 - 125 |
| C-4 | - | 180 - 185 (C=O) |
| C-5 | - | 155 - 160 (C-OH) |
| C-6 | - | 105 - 110 |
| C-7 | - | 185 - 190 (C=O) |
| C-7a | - | 150 - 155 |
The quinone moiety in this compound can undergo one-electron reduction to form a paramagnetic semiquinone radical anion. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize such radical intermediates. nih.gov The generation of the semiquinone can be achieved chemically (e.g., using a reducing agent like sodium dithionite) or electrochemically in an EPR cell. researchgate.net
The EPR spectrum provides two key pieces of information:
The g-value: This is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. ciqtekglobal.com For organic radicals like semiquinones, the g-value is typically close to that of a free electron (g ≈ 2.0023), often in the range of 2.004-2.005. nih.govresearchgate.net
Hyperfine Coupling Constants (a): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. This "hyperfine splitting" provides a map of the unpaired electron's spin density distribution across the molecule. libretexts.org For the this compound semiquinone, coupling would be expected to the protons on the ring system. The magnitude of the coupling constant for each proton is proportional to the spin density at the adjacent carbon atom.
Analysis of the g-value and hyperfine coupling pattern allows for the unambiguous identification of the radical intermediate and provides insight into its electronic structure. nih.gov
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a molecular fingerprint by probing the vibrations of covalent bonds. ciqtekglobal.com These methods are complementary and are used to identify the functional groups present in this compound.
FTIR Spectroscopy: In FTIR, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. This technique is particularly sensitive to polar functional groups.
Raman Spectroscopy: This technique involves the inelastic scattering of laser light. libretexts.org Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR.
The key functional groups of this compound give rise to characteristic bands in the vibrational spectra.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200 - 3500 (broad) | Weak or not observed |
| Quinone Carbonyl (C=O) | C=O stretch | 1640 - 1680 (strong) | 1640 - 1680 (strong) |
| Aromatic/Furan (C=C) | C=C stretch | 1580 - 1620 (multiple bands) | 1580 - 1620 (strong) |
| Furan Ether (C-O-C) | C-O stretch (asymmetric) | 1200 - 1280 | Moderate |
| Phenolic (C-O) | C-O stretch | 1150 - 1250 | Moderate |
| Aromatic/Furan (C-H) | C-H stretch | 3000 - 3100 | 3000 - 3100 |
Electronic Absorption Spectroscopy, or UV-Vis, provides information about the conjugated electronic system within a molecule. The benzofuran (B130515) and quinone rings in this compound act as chromophores, absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum.
The spectrum is expected to show two main types of absorption bands corresponding to different electronic transitions:
π → π* transitions: These are high-intensity absorptions, typically occurring in the UV region (200-400 nm), arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated system.
n → π* transitions: These are lower-intensity absorptions that occur at longer wavelengths (visible region, >400 nm). They result from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to a π* anti-bonding orbital. These transitions are responsible for the characteristic color of quinone compounds. acs.org
The position and intensity of these bands can be influenced by the solvent, as solvent polarity can stabilize the ground or excited states to different extents, leading to shifts in the absorption maxima. acs.org
Table 3: Expected UV-Vis Absorption Bands for this compound
| Wavelength (λₘₐₓ) Range | Molar Absorptivity (ε) | Associated Electronic Transition |
| 250 - 290 nm | High | π → π* (benzenoid) |
| 300 - 350 nm | Moderate | π → π* (quinonoid) |
| > 450 nm | Low | n → π* (carbonyl) |
Mass Spectrometry (MS) for Structural Confirmation and Quantification
Derivatization-Enhanced Mass Spectrometry (e.g., ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. However, quinones like this compound can exhibit low ionization efficiency in ESI sources due to the absence of readily ionizable functional groups. To overcome this limitation and enhance detection sensitivity, derivatization strategies are employed to introduce a more easily ionizable "tag" onto the molecule.
One effective approach is to introduce an amine group, which has a strong proton-binding ability, thereby significantly improving ionization efficiency in positive-ion mode ESI-MS. A common derivatization reagent for this purpose is cysteamine, which can react with the quinone moiety to form a more readily protonated derivative. This strategy has been successfully used for the rapid determination of various quinones in complex matrices.
Another derivatization strategy involves the introduction of a methoxy (B1213986) group through reaction with methanol (B129727). This modification can also enhance the ionization efficiency of quinones for analysis by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS).
The fragmentation patterns of the derivatized this compound in tandem mass spectrometry (MS/MS) provide crucial structural information. For instance, the fragmentation of protonated benzofuran neolignans, which share the core benzofuran structure, often involves characteristic neutral losses of methanol, carbon monoxide, and water. While specific fragmentation data for this compound is not extensively published, expected fragmentation pathways for its derivatized form can be predicted based on the fragmentation of related structures.
Table 1: Predicted ESI-MS/MS Fragmentation Data for a Cysteamine-Derivatized this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Significance |
|---|---|---|---|
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (NH₃) | Characteristic loss from the introduced amine tag. |
| [M+H]⁺ | [M+H - H₂S]⁺ | Hydrogen Sulfide (H₂S) | Indicates fragmentation involving the sulfur atom from the cysteamine tag. |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide (CO) | Typical fragmentation of the quinone ring. |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water (H₂O) | Loss from the hydroxyl group on the benzofuran ring. |
Electrochemical Analytical Techniques
Electrochemical methods are particularly well-suited for studying quinone-containing compounds like this compound due to their inherent redox activity. These techniques can provide valuable information about the compound's redox potentials, reaction mechanisms, and concentration.
Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of electroactive species. For quinones, CV typically reveals a quasi-reversible two-electron, two-proton reduction process, where the quinone is reduced to the corresponding hydroquinone (B1673460). The voltammogram for this compound is expected to show a pair of peaks: a cathodic peak corresponding to the reduction of the quinone and an anodic peak corresponding to the oxidation of the hydroquinone back to the quinone.
The formal potential (E°'), which is a measure of the thermodynamic ease of the redox reaction, can be determined from the midpoint of the cathodic and anodic peak potentials. The redox behavior of quinones is often pH-dependent, with the peak potentials shifting to more negative values as the pH increases. The study of related dihydroxybenzene derivatives has shown that the electrochemical behavior can be significantly influenced by the solvent and the presence of substituents on the aromatic ring. mdpi.com
Table 2: Hypothetical Cyclic Voltammetry Data for this compound in Aqueous Buffer
| Parameter | Expected Value | Interpretation |
|---|---|---|
| Cathodic Peak Potential (Epc) | pH-dependent | Potential at which the reduction of the quinone occurs. |
| Anodic Peak Potential (Epa) | pH-dependent | Potential at which the oxidation of the hydroquinone occurs. |
| Formal Potential (E°') | (Epc + Epa) / 2 | Thermodynamic potential of the redox couple. |
| Peak Separation (ΔEp) | > 59/n mV (where n=2) | Indicates the degree of electrochemical reversibility of the reaction. |
Potentiometric analysis measures the potential difference between two electrodes in the absence of a significant current. This technique can be used to determine the concentration of a specific ion or molecule. For this compound, a potentiometric sensor could be developed, likely based on an ion-selective electrode (ISE) that is responsive to either the quinone form or its reduced hydroquinone form.
The development of such a sensor would involve the immobilization of a recognition element on the electrode surface that selectively interacts with the target analyte. The binding of this compound to the sensor surface would then generate a measurable potential change that is proportional to its concentration. Potentiometric biosensors have been successfully developed for the determination of hydroquinone, demonstrating the feasibility of this approach for related compounds. These sensors can offer advantages such as high sensitivity, real-time monitoring, and non-invasive measurements.
Advanced Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex matrices such as biological fluids, plant extracts, or environmental samples requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. libretexts.org
For the extraction of quinones and benzofuran derivatives, SPE cartridges with various stationary phases can be employed. The choice of the sorbent depends on the polarity of the analyte and the nature of the matrix. For a moderately polar compound like this compound, reversed-phase sorbents such as C18 or polymeric phases are often suitable. The sample is loaded onto the conditioned SPE cartridge, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.
Other advanced sample preparation techniques that could be applicable include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid matrices.
Ultrasonic-Assisted Extraction (UAE): This method employs high-frequency sound waves to disrupt cell walls and enhance the extraction of compounds from plant materials.
Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
The selection of the optimal sample preparation strategy is critical for achieving accurate and reliable analytical results for this compound in complex samples.
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, good concentration factor, automation potential. | Method development can be time-consuming. |
| Microwave-Assisted Extraction (MAE) | Heating with microwave energy to accelerate extraction. | Reduced extraction time and solvent consumption. | Potential for thermal degradation of the analyte. |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance mass transfer. | Simple, low cost, and efficient. | Efficiency can be matrix-dependent. |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure. | Fast, efficient, and requires less solvent. | Requires specialized equipment. |
Q & A
What are the most common synthetic routes for 5-hydroxybenzofuran-4,7-dione, and how do reaction conditions influence yield?
A two-step synthesis strategy involving LiBH4-mediated reduction of hydroxybenzofuran-3(2H)-one precursors in anhydrous THF (0°C to RT, 16 hours) is widely used . Yield optimization requires strict control of stoichiometry (e.g., 3.7 mL of 2M LiBH4 per 1 g precursor) and purification via silica gel chromatography with petroleum ether/ethyl acetate (8:2) . Alternative routes include palladium-catalyzed intramolecular Heck reactions, though regioselectivity challenges may arise .
How can regioselectivity issues in the synthesis of this compound derivatives be addressed?
Advanced strategies employ directing groups or steric hindrance to control substitution patterns. For example, Kitamura et al. (2012) achieved regioselective hydroxylation using Pd-catalyzed C–H activation, while Maurits et al. (2020) leveraged steric effects in cyclization reactions to favor 4,7-dione formation . Computational modeling (DFT) can predict reactive sites to guide experimental design .
What spectroscopic techniques are essential for characterizing this compound?
Basic characterization relies on <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydroxyl and carbonyl positions (e.g., δ ~10 ppm for phenolic -OH in DMSO-d6) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies ketone stretches (~1680 cm<sup>-1</sup>) . Advanced studies use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
How can conflicting bioactivity data across studies be systematically analyzed?
Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurity profiles. A meta-analysis approach, as applied by Lee et al. (2010), involves normalizing data to positive controls (e.g., ciprofloxacin for antimicrobial studies) and validating compound purity via HPLC (>95%) before retesting . Dose-response curves and time-kill assays further clarify potency discrepancies .
What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?
Standard MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are foundational . Advanced models include biofilm inhibition assays and synergy studies with β-lactams to overcome resistance . Ensure solvent controls (DMSO ≤1%) to avoid false positives .
How can computational methods predict the biological targets of this compound?
Molecular docking against enzyme active sites (e.g., S. aureus FabI) identifies potential targets, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-5 enhance activity) . MD simulations (>100 ns) assess binding stability, with MM-GBSA calculations quantifying interaction energies .
What strategies improve the stability of this compound during storage?
Store under inert atmosphere (N2) at –20°C in amber vials to prevent oxidation. Purity degradation products (e.g., quinones) via preparative TLC, and monitor stability by <sup>1</sup>H NMR every 3 months . Lyophilization enhances long-term stability for aqueous formulations .
How do substituent positions influence the reactivity of benzofuran-dione analogs?
Methyl groups at C-4 and C-7 (vs. C-2 or C-5) reduce electrophilicity at the carbonyl, altering nucleophilic attack kinetics . For example, 4,7-dimethyl analogs show slower thiol addition rates compared to unsubstituted derivatives, as shown by kinetic studies in acetonitrile .
What statistical approaches are recommended for analyzing high-throughput screening data?
Use multivariate analysis (PCA or PLS-DA) to identify structural features correlated with activity . Bootstrap resampling (n=1000 iterations) validates significance, and false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in large datasets .
How can synthetic byproducts be minimized in large-scale preparations?
Optimize reaction scalability using flow chemistry, which enhances heat/mass transfer and reduces side reactions . Shah et al. (2016) achieved 85% yield in a continuous-flow setup by maintaining precise temperature control (±2°C) and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
